molecular formula C7H12O B2980206 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol CAS No. 2091785-54-3

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Cat. No. B2980206
CAS RN: 2091785-54-3
M. Wt: 112.172
InChI Key: ZNLOGNYOSMKLMU-UHFFFAOYSA-N
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Description

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is an organic compound with the CAS Number: 2091785-54-3 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-ol . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and its derivatives is a complex process. The parent compound, bicyclo[1.1.1]pentan-2-ol, has been most efficiently accessed through Baeyer–Villiger oxidation of mixed ketones .


Molecular Structure Analysis

The molecular structure of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol consists of a bicyclo[1.1.1]pentane core with an ethan-1-ol group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .


Physical And Chemical Properties Analysis

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Molecular Rods and Rotors

Bicyclo[1.1.1]pentane derivatives, including 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol , have been utilized as molecular rods and rotors in materials science. These compounds serve as rigid, linear components in the construction of complex molecular architectures, enabling precise control over spatial arrangement and movement within molecular systems .

Supramolecular Linker Units

In supramolecular chemistry, these derivatives act as linker units due to their unique structural properties. They facilitate the formation of larger supramolecular assemblies by connecting individual molecular components into well-defined networks .

Liquid Crystals

The rigid and defined shape of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol makes it suitable for use in liquid crystal technology, where it can contribute to the stability and performance of liquid crystal displays (LCDs) .

FRET Sensors

Fluorescence resonance energy transfer (FRET) sensors benefit from the incorporation of bicyclo[1.1.1]pentane derivatives due to their ability to maintain structural integrity and facilitate energy transfer between fluorescent molecules .

Metal–Organic Frameworks (MOFs)

These derivatives are also applied in the development of metal–organic frameworks, where they can act as organic linkers to connect metal ions or clusters, leading to porous materials with potential applications in gas storage, separation, and catalysis .

Bioisosteres in Medicinal Chemistry

In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are used as bioisosteres, particularly as replacements for para-disubstituted benzene rings in pharmacophores, enhancing drug properties such as potency, selectivity, and metabolic stability .

Synthesis of Biologically-Relevant Targets

The compound’s functional group tolerance and broad substrate scope make it applicable to the synthesis of biologically-relevant targets like peptides, nucleosides, and pharmaceuticals, offering new avenues for drug development .

Material Science Applications

Lastly, its application extends to material science where its unique properties are harnessed in creating advanced materials with specific mechanical and chemical properties for various industrial uses .

Safety and Hazards

The safety information for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H227, H315, H319, and H335 , which correspond to flammable liquid, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

The future directions for the study and application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and related compounds are promising. The difficulty in their large-scale preparation is still a problem, but recent reports suggest practical general reactions that give bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . This could ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLOGNYOSMKLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

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